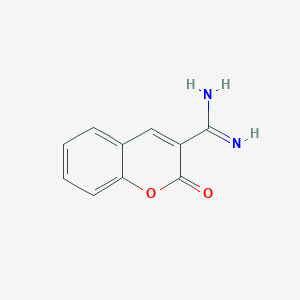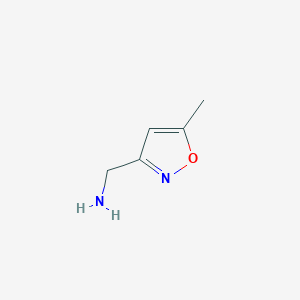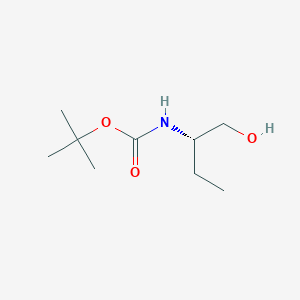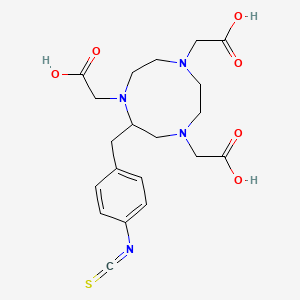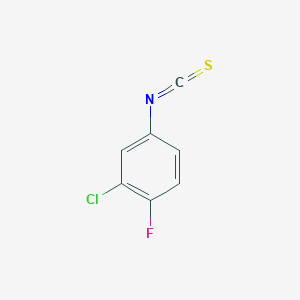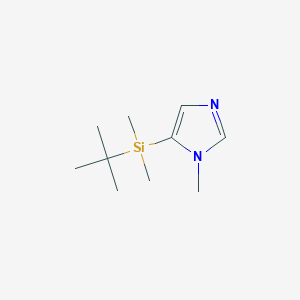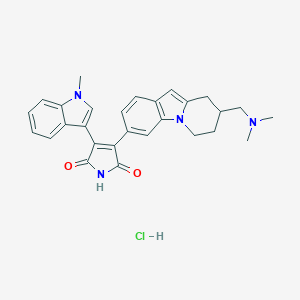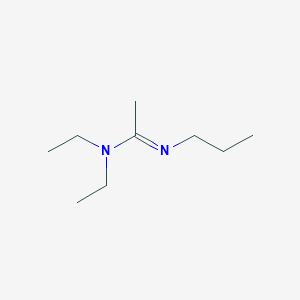
N,N-Diethyl-N'-propylacetamidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Diethyl-N'-propylacetamidine (DEPA) is a chemical compound that has been studied extensively for its potential applications in scientific research. DEPA is a derivative of the well-known antimalarial drug, chloroquine, and has been shown to have a range of interesting biochemical and physiological effects. In
科学的研究の応用
N,N-Diethyl-N'-propylacetamidine has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is the use of N,N-Diethyl-N'-propylacetamidine as a tool for studying the role of lysosomes in various cellular processes. Lysosomes are organelles that are involved in the degradation of cellular waste and the recycling of cellular components. N,N-Diethyl-N'-propylacetamidine has been shown to inhibit the activity of lysosomal enzymes, which can lead to the accumulation of cellular waste and the disruption of cellular processes.
作用機序
The mechanism of action of N,N-Diethyl-N'-propylacetamidine is not fully understood, but it is believed to involve the inhibition of lysosomal enzymes. N,N-Diethyl-N'-propylacetamidine has been shown to be a potent inhibitor of cathepsin B, a lysosomal enzyme that is involved in the degradation of cellular proteins. The inhibition of cathepsin B by N,N-Diethyl-N'-propylacetamidine can lead to the accumulation of cellular waste and the disruption of cellular processes.
生化学的および生理学的効果
N,N-Diethyl-N'-propylacetamidine has a range of interesting biochemical and physiological effects. In addition to its effects on lysosomal enzymes, N,N-Diethyl-N'-propylacetamidine has been shown to inhibit the activity of phospholipase A2, an enzyme that is involved in the production of inflammatory mediators. N,N-Diethyl-N'-propylacetamidine has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.
実験室実験の利点と制限
N,N-Diethyl-N'-propylacetamidine has several advantages as a tool for scientific research. It is a potent inhibitor of lysosomal enzymes, which makes it a valuable tool for studying the role of lysosomes in various cellular processes. N,N-Diethyl-N'-propylacetamidine is also relatively easy to synthesize, which makes it accessible to researchers. However, there are some limitations to the use of N,N-Diethyl-N'-propylacetamidine in lab experiments. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, N,N-Diethyl-N'-propylacetamidine is not very selective in its inhibition of lysosomal enzymes, which can make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on N,N-Diethyl-N'-propylacetamidine. One area of research is the development of more selective inhibitors of lysosomal enzymes. This could lead to a better understanding of the role of lysosomes in various cellular processes. Another area of research is the use of N,N-Diethyl-N'-propylacetamidine in the treatment of various diseases. N,N-Diethyl-N'-propylacetamidine's antioxidant properties make it a promising candidate for the treatment of diseases that involve oxidative stress. Additionally, N,N-Diethyl-N'-propylacetamidine could be used in combination with other drugs to enhance their efficacy. Overall, N,N-Diethyl-N'-propylacetamidine is a promising compound that has the potential to contribute to our understanding of cellular processes and the treatment of various diseases.
合成法
N,N-Diethyl-N'-propylacetamidine can be synthesized through a multi-step process involving the reaction of chloroquine with various reagents. The first step involves the reaction of chloroquine with diethylamine to form N,N-diethylchloroquine. This intermediate is then reacted with propylamine to form N,N-Diethyl-N'-propylacetamidine. The final product is purified using various chromatographic techniques. The synthesis of N,N-Diethyl-N'-propylacetamidine is a complex process that requires a high degree of technical expertise and specialized equipment.
特性
CAS番号 |
151328-42-6 |
|---|---|
製品名 |
N,N-Diethyl-N'-propylacetamidine |
分子式 |
C9H20N2 |
分子量 |
156.27 g/mol |
IUPAC名 |
N,N-diethyl-N'-propylethanimidamide |
InChI |
InChI=1S/C9H20N2/c1-5-8-10-9(4)11(6-2)7-3/h5-8H2,1-4H3 |
InChIキー |
AGZSVOCXEYHQGE-UHFFFAOYSA-N |
SMILES |
CCCN=C(C)N(CC)CC |
正規SMILES |
CCCN=C(C)N(CC)CC |
同義語 |
N,N-Diethyl-N'Propylacetamidine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




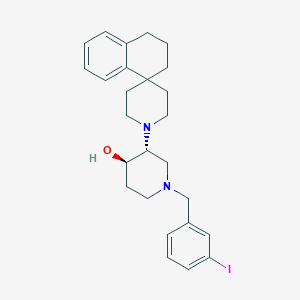
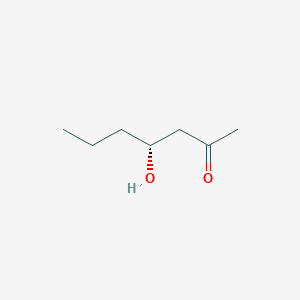
![Decahydropyrazino[1,2-d][1,4]diazepine](/img/structure/B136175.png)
